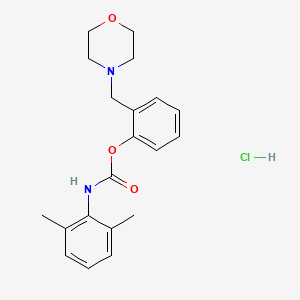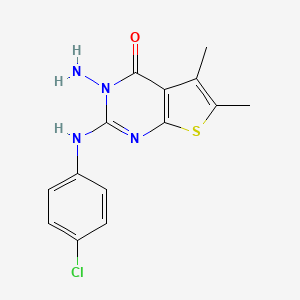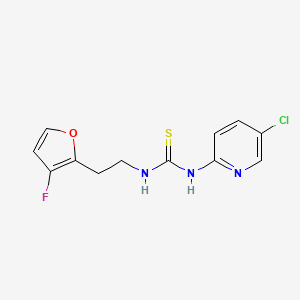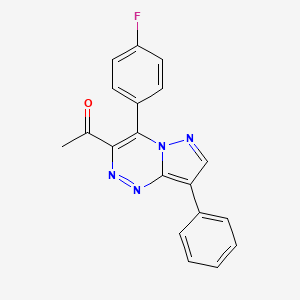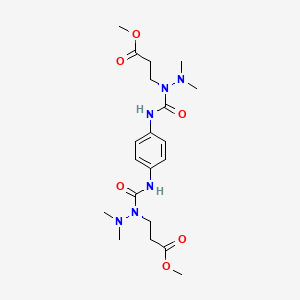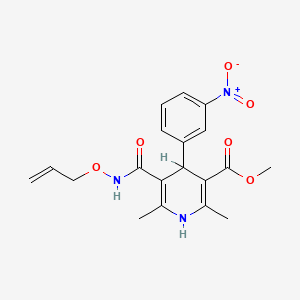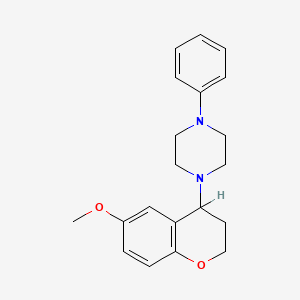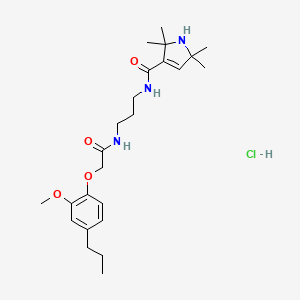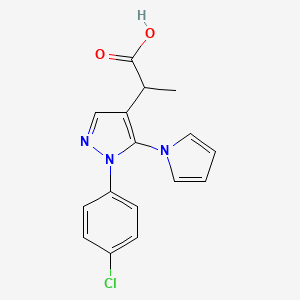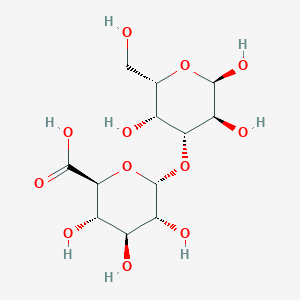
Oxirane, ((((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl)oxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, ((((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl)oxy)methyl)-, also known as menthyl glycidyl ether, is an organic compound that belongs to the class of epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. Menthyl glycidyl ether is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of menthyl glycidyl ether typically involves the reaction of menthol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the oxirane ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of menthyl glycidyl ether is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Menthyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide, potassium cyanide, and primary amines are frequently employed.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Menthyl glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and surfactants due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of menthyl glycidyl ether involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the oxirane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the menthyl group.
Glycidyl ethers: A class of compounds with similar oxirane rings but different substituents.
Menthyl derivatives: Compounds derived from menthol with various functional groups.
Uniqueness
Menthyl glycidyl ether is unique due to the presence of the menthyl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in applications where the menthyl group can influence the reactivity and selectivity of chemical reactions. Additionally, the combination of the oxirane ring and the menthyl group provides a versatile platform for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
249297-16-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h9-13H,4-8H2,1-3H3/t10-,11?,12+,13-/m1/s1 |
Clé InChI |
IZZBZFTTXPTJDE-IBSWDFHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OCC2CO2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCC2CO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


